molecular formula C20H23BrN2O3S B7710198 N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide

N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B7710198
M. Wt: 451.4 g/mol
InChI Key: HVTGOXFAPSSFJH-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, commonly known as BBP, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BBP is a white solid that is soluble in organic solvents and has a molecular weight of 461.42 g/mol.

Mechanism of Action

The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, BBP has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, BBP has been shown to inhibit histone deacetylase by binding to the zinc ion in the active site of the enzyme and preventing the deacetylation of histone proteins.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and cytotoxicity against cancer cells. However, the specific effects of BBP on human health are not fully understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of BBP is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the biochemical pathways involved in various diseases and physiological processes. However, the cytotoxicity of BBP against cancer cells may limit its use in certain lab experiments, as it could interfere with cell viability and growth.

Future Directions

There are several potential future directions for research on BBP. One area of interest is the development of BBP-based anticancer drugs, as BBP has demonstrated cytotoxicity against cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of BBP and its effects on human health. Finally, BBP could be used as a building block for the synthesis of novel sulfonamide compounds with potential applications in various fields.

Synthesis Methods

BBP can be synthesized through a multistep process that involves the reaction of benzylamine with 4-bromo-2-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with piperidine-2,6-dione. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

BBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and acetylcholinesterase. Furthermore, BBP has demonstrated cytotoxicity against cancer cell lines, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

N-benzyl-4-bromo-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-18-9-11-19(12-10-18)27(25,26)23(15-17-7-3-1-4-8-17)16-20(24)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTGOXFAPSSFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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